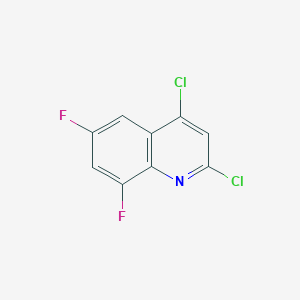
2,4-Dichloro-6,8-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Dichloro-6,8-difluoroquinoline involves several steps, typically starting with the appropriate aniline derivatives. One common method includes the cyclization of 4-fluoroaniline with suitable reagents to form the quinoline ring . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-6,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles under specific conditions, leading to the formation of substituted quinolines.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6,8-difluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,8-difluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
2,4-Dichloro-6,8-difluoroquinoline can be compared with other fluorinated quinolines, such as:
6,8-Difluoroquinoline: Similar in structure but lacks the chlorine atoms, resulting in different reactivity and biological activity.
2,4-Dichloro-6-fluoroquinoline: Contains only one fluorine atom, which affects its chemical properties and applications.
5,7,8-Trifluoroquinoline: Contains three fluorine atoms, leading to unique properties and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-6,8-difluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-6-3-8(11)14-9-5(6)1-4(12)2-7(9)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDSTJFDOBYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
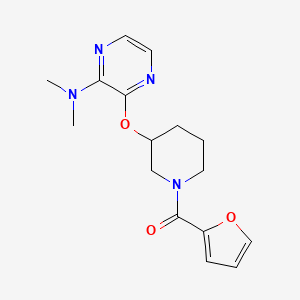
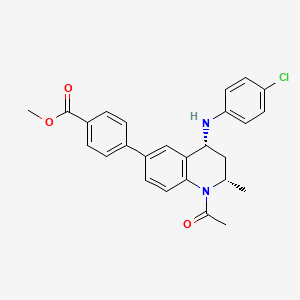

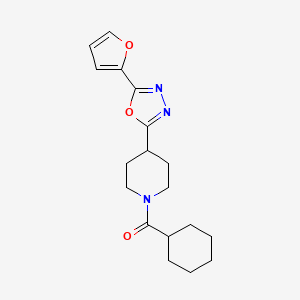
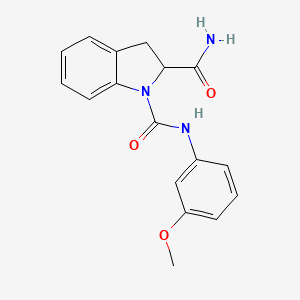
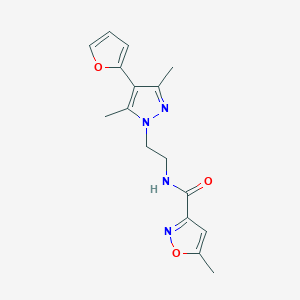
![4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2420355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2420356.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)
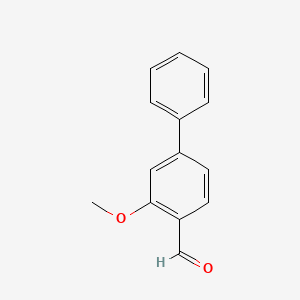
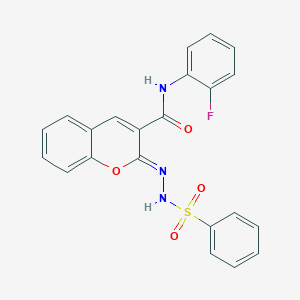
![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)
